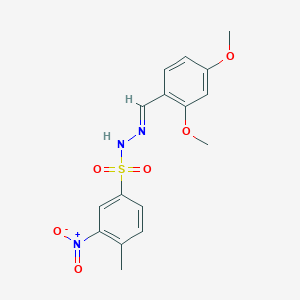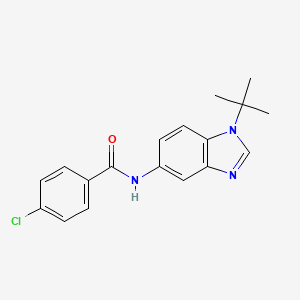![molecular formula C18H18N2O4 B5802448 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid, also known as BABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and biotechnology. BABA is a derivative of salicylic acid and is structurally similar to aspirin.
Mécanisme D'action
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid induces SAR in plants by activating the plant's immune system. It does this by stimulating the production of salicylic acid, which is a key signaling molecule in the plant defense response. This compound also activates plant genes that are involved in the defense response, leading to an increase in the production of defense-related proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It increases the production of defense-related enzymes, such as peroxidase and polyphenol oxidase. It also enhances the production of secondary metabolites, such as phenolics and flavonoids, which play a role in plant defense. This compound has also been shown to increase the activity of antioxidant enzymes, which protect the plant against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. It is also non-toxic and has low environmental impact. However, this compound can be difficult to dissolve in water, which can make it challenging to use in certain experiments. It also has a short half-life in plants, which can limit its effectiveness as a plant defense activator.
Orientations Futures
There are several potential future directions for research on 2-{[4-(butyrylamino)benzoyl]amino}benzoic acid. One area of interest is the development of this compound-based plant defense activators that are more effective and have a longer half-life in plants. Another area of interest is the use of this compound in combination with other plant defense activators to enhance the plant's defense response. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid can be synthesized through various methods, including the reaction of salicylic acid with butyryl chloride and 4-aminobenzoic acid, or through the reaction of 4-aminobenzoyl chloride with butyric anhydride in the presence of a base. The synthesis of this compound can also be achieved through the reaction of 4-aminobenzoic acid with butyric acid anhydride and pyridine.
Applications De Recherche Scientifique
2-{[4-(butyrylamino)benzoyl]amino}benzoic acid has been extensively studied for its potential use as a plant defense activator. It has been shown to induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism against pathogens. This compound has also been studied for its potential use in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, and may be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-[[4-(butanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-5-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-4-3-6-14(15)18(23)24/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGZKFVRMQTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)